7-Fluoro Regioisomer Abolishes Biphasic Dose–Response in Human Breast Cancer Cell Lines
In a systematic regioisomer study of fluorinated 2-(4-aminophenyl)benzothiazoles, the biphasic dose–response relationship characteristically shown by the benzothiazole series against sensitive cell lines was exhibited by the 4-fluoro (10b) and 6-fluoro (10d) regioisomers but was not observed for the 5-fluoro (10h) and 7-fluoro (10i) regioisomers [1]. All compounds were potently cytotoxic (GI₅₀ < 1 nM) against MCF-7 (ER+) and MDA 468 (ER-) breast cancer cells but inactive (GI₅₀ > 10 µM) against PC 3 prostate, HBL 100 breast, and HCT 116 colon cells [1]. The loss of the biphasic response in the 7-fluoro isomer indicates a qualitatively distinct pharmacological profile compared to the 4- and 6-fluoro analogs.
| Evidence Dimension | Presence of biphasic dose–response relationship in sensitive human cancer cell lines |
|---|---|
| Target Compound Data | 7-Fluoro regioisomer (10i): Biphasic dose–response ABSENT; GI₅₀ < 1 nM (sensitive lines), >10 µM (insensitive lines) |
| Comparator Or Baseline | 4-Fluoro (10b) and 6-Fluoro (10d) regioisomers: Biphasic dose–response PRESENT; GI₅₀ < 1 nM (sensitive lines), >10 µM (insensitive lines) |
| Quantified Difference | Qualitative difference: biphasic response present vs. absent; GI₅₀ values equivalent in magnitude but dose–response shape fundamentally altered |
| Conditions | In vitro cytotoxicity assay; MCF-7 (ER+), MDA 468 (ER-), PC 3, HBL 100, HCT 116 cell lines; NCI screening panel |
Why This Matters
The loss of biphasic dose–response in the 7-fluoro isomer constitutes a qualitative pharmacological switch that cannot be replicated by 4-fluoro or 6-fluoro benzothiazole building blocks, making it essential for SAR programs exploring this phenotype.
- [1] Hutchinson I, Chua MS, Browne HL, Trapani V, Bradshaw TD, Westwell AD, Stevens MFG. Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. J Med Chem. 2001; 44(9):1446-1455. doi:10.1021/jm001104n. View Source
